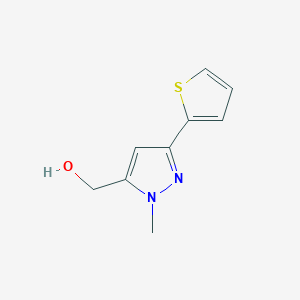

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKYTDUITSTBNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594565 |

Source

|

| Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-49-8 |

Source

|

| Record name | 1-Methyl-3-(2-thienyl)-1H-pyrazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a synthetically versatile pyrazole core, substituted with a methyl group, a thiophene ring, and a primary alcohol. This guide provides a comprehensive overview of its chemical identity, predicted physicochemical and spectroscopic properties, a detailed synthetic protocol, and an exploration of its chemical reactivity. The convergence of the biologically significant pyrazole and thiophene moieties suggests the potential of this molecule as a valuable building block in medicinal chemistry and materials science.[1][2][3]

Chemical Identity and Structure

-

IUPAC Name: (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol

-

Molecular Formula: C₁₀H₁₀N₂OS

-

Molecular Weight: 206.27 g/mol

-

CAS Number: Not available. A CAS number has not been assigned as of the writing of this guide.

-

Canonical SMILES: CN1N=C(C=C1CO)C2=CC=CS2

-

InChI Key: InChI=1S/C10H10N2OS/c1-12-9(6-13)5-8(11-12)10-4-2-3-14-10/h2-5,13H,6H2,1H3

Structural Features: The molecule integrates three key structural motifs:

-

A 1-methyl-1H-pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-methylation prevents tautomerism that is common in NH-pyrazoles.[4]

-

A thiophene-2-yl group at the 3-position of the pyrazole ring. Thiophene and its derivatives are known for their diverse biological activities.

-

A methanol group at the 5-position of the pyrazole ring, which serves as a handle for further chemical modifications.

Physicochemical and Spectroscopic Properties

Physical Properties (Predicted)

| Property | Predicted Value | Rationale/Comparison |

| Physical State | White to off-white solid | Pyrazole and many of its substituted derivatives are solids at room temperature.[2][4] |

| Melting Point | 150 - 180 °C | Substituted thienyl-pyrazole derivatives often exhibit melting points in this range, influenced by crystal packing and intermolecular hydrogen bonding from the hydroxyl group.[5][6] |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The presence of the polar hydroxyl group enhances solubility in polar protic solvents, while the aromatic rings favor solubility in organic solvents. |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of similar compounds and general principles of spectroscopy.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.30-7.00 (m, 3H): Protons of the thiophene ring.

-

δ ~6.50 (s, 1H): Proton at the 4-position of the pyrazole ring.

-

δ ~4.70 (s, 2H): Methylene protons of the CH₂OH group.

-

δ ~3.90 (s, 3H): Protons of the N-CH₃ group.

-

δ ~2.50 (br s, 1H): Proton of the OH group (chemical shift can vary with concentration and solvent).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~152 ppm: C5 of the pyrazole ring.

-

δ ~148 ppm: C3 of the pyrazole ring.

-

δ ~135 ppm: Quaternary carbon of the thiophene ring attached to the pyrazole.

-

δ ~128-125 ppm: CH carbons of the thiophene ring.

-

δ ~107 ppm: C4 of the pyrazole ring.

-

δ ~58 ppm: CH₂OH carbon.

-

δ ~37 ppm: N-CH₃ carbon.

-

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3500-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1550 | C=N, C=C stretch (pyrazole ring) | Medium |

| ~1450 | C=C stretch (thiophene ring) | Medium |

| 1260-1000 | C-O stretch (primary alcohol) | Strong |

The IR spectrum is expected to be dominated by a strong, broad O-H stretching band characteristic of alcohols, and a strong C-O stretching absorption.[7][8][9][10][11][12][13]

-

Molecular Ion (M⁺): m/z = 206

-

Major Fragmentation Pathways (Predicted):

-

Loss of H₂O (m/z = 188)

-

Loss of CH₂OH (m/z = 175)

-

Fragmentation of the thiophene and pyrazole rings.

-

Synthesis

A plausible and efficient synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol can be achieved via a two-step process starting from 2-acetylthiophene. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.

Step 1: Synthesis of 1-(Thiophen-2-yl)butane-1,3-dione

This step involves a Claisen-Schmidt condensation between 2-acetylthiophene and a carbonate source, such as diethyl carbonate, to form the β-diketone intermediate.[14]

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C, add a solution of 2-acetylthiophene (1.0 eq) in diethyl ether dropwise.

-

After the addition is complete, add diethyl carbonate (1.5 eq) and allow the mixture to warm to room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(thiophen-2-yl)butane-1,3-dione.

Step 2: Synthesis of Ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate

The synthesized β-diketone is then cyclized with methylhydrazine to form the pyrazole ring. This reaction typically proceeds with good regioselectivity.

Protocol:

-

To a solution of 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude pyrazole ester.

-

Purify by recrystallization or column chromatography to yield ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate.

Step 3: Reduction to (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol

The final step is the reduction of the ester functionality to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

-

To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylate (1.0 eq) in THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.

Chemical Reactivity

The reactivity of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is governed by the chemical nature of its three constituent parts: the pyrazole ring, the thiophene ring, and the primary alcohol.

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The presence of the N-methyl group and the thienyl substituent will influence the regioselectivity of these reactions. Electrophilic attack is most likely to occur at the C4 position.[15]

-

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 4-halo derivative.[16][17][18][19]

Reactions of the Thiophene Ring

The thiophene ring is also susceptible to electrophilic aromatic substitution, typically at the 5-position. However, the existing substitution at the 2-position will direct further substitution.

Reactions of the Methanol Group

The primary alcohol functionality is a key site for a variety of chemical transformations.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[20]

-

Esterification: The alcohol can be readily converted to esters by reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides.[21]

-

Etherification: Williamson ether synthesis can be employed to form ethers by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

-

Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Caption: Key chemical transformations of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.

Potential Applications

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[3][22] The incorporation of a thiophene ring, another privileged scaffold in medicinal chemistry, suggests that (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol could be a valuable starting material for the synthesis of novel bioactive compounds.[1][2] Potential areas of interest include the development of anti-inflammatory, antimicrobial, and anticancer agents.[23] The primary alcohol provides a convenient point for derivatization to explore structure-activity relationships (SAR).

Safety and Handling

Specific toxicity data for this compound are not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is a structurally interesting heterocyclic compound with significant potential for applications in drug discovery and materials science. This technical guide has provided a detailed, albeit partially predictive, overview of its chemical properties, a plausible synthetic route, and its expected reactivity. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related molecular scaffolds.

References

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Infrared spectra of alcohols and phenols. (n.d.). Chemistry. [Link]

-

IR: alcohols. (n.d.). University of Colorado Boulder. [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Pressbooks. [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2006, August 25). Synthetic Communications. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. [Link]

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy. [Link]

-

Alcohols—The Rest of the Story. (2017, April 1). Spectroscopy Online. [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2020, September 10). The Journal of Organic Chemistry. [Link]

-

Increased Microsomal Oxidation of Alcohols After Pyrazole Treatment and Its Similarities to the Induction by Ethanol Consumption. (1985). PubMed. [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Química Organica.org. [Link]

-

Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Oriental Journal of Chemistry. [Link]

-

Infrared Spectrometry. (n.d.). MSU chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023, December 8). Arabian Journal of Chemistry. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011). ResearchGate. [Link]

-

Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. (1977). PubMed Central. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023, November 12). PMC. [Link]

-

4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. (n.d.). Semantic Scholar. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (2006, August). ResearchGate. [Link]

-

Reactivity of chiral functionalized pyrazoles: Alcohol protection. (2022). ResearchGate. [Link]

-

Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2018, January 1). PubMed Central. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PubMed Central. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2006, August). ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. (2011). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014, April 1). PubMed Central. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PubMed Central. [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). MDPI. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022, October 22). NIH. [Link]

Sources

- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. 1-thiophen-2-ylbutane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. beilstein-archives.org [beilstein-archives.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 20. Increased microsomal oxidation of alcohols after pyrazole treatment and its similarities to the induction by ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol CAS number

An In-Depth Technical Guide to (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol: Synthesis, Characterization, and Potential Applications

Foreword for the Researcher: This document provides a comprehensive technical overview of the novel heterocyclic compound, (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol. As of the latest database searches, a specific CAS number for this molecule has not been assigned, indicating its status as a novel or non-commercial substance. This guide is therefore constructed as a forward-looking technical resource for researchers and drug development professionals. It synthesizes established methodologies for pyrazole synthesis and characterization to provide a robust framework for the preparation and investigation of this promising molecule. The insights herein are grounded in the extensive literature on related pyrazole derivatives, which have shown significant therapeutic potential.[1][2][3][4][5]

Introduction to the Pyrazole Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets.[3] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][2][4][5] The incorporation of a thiophene ring, as in the target molecule, is a common strategy to modulate bioactivity, while the N-methylation can enhance metabolic stability and cell permeability. This guide focuses on the specific regioisomer (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol, a structure of considerable interest for novel drug discovery programs.

Physicochemical Properties (Predicted)

While experimental data for the target molecule is not available, its key physicochemical properties can be predicted based on structurally related compounds. These predictions are crucial for designing synthetic workups, purification strategies, and formulation studies.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C9H10N2OS | Based on chemical structure |

| Molecular Weight | 194.26 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Analogy with similar pyrazole methanols[6][7] |

| Melting Point | 130-150 °C | Interpolated from related structures |

| Boiling Point | > 300 °C (decomposes) | General characteristic of similar heterocyclic compounds |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Based on the presence of a hydroxyl group and aromatic rings |

| pKa | ~13-14 (hydroxyl proton) | Estimated based on typical alcohol pKa values |

Proposed Synthesis Pathway

The synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol can be achieved through a multi-step sequence, beginning with the construction of the core pyrazole ring, followed by functional group manipulation. The proposed pathway leverages a classical pyrazole synthesis followed by regioselective N-methylation and reduction of a carboxylate ester.

Overall Synthetic Scheme

Caption: Proposed synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of thiophene-2-carbaldehyde (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with dilute hydrochloric acid until the pH is ~4-5.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the diketoester.

Causality: This Claisen condensation is a standard method for forming the 1,3-dicarbonyl moiety required for the subsequent pyrazole ring formation. The use of a strong base like sodium ethoxide is necessary to deprotonate the alpha-carbon of the thiophene methyl ketone equivalent formed in situ.

Step 2: Synthesis of Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

-

Dissolve the diketoester from Step 1 (1.0 eq) in glacial acetic acid.

-

Add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize from ethanol to obtain the pure pyrazole ester.

Causality: The Knorr pyrazole synthesis is a robust method for creating the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine. The use of methylhydrazine directly installs the methyl group on one of the nitrogen atoms. The regioselectivity is generally high, with the more reactive ketone reacting with the substituted nitrogen of the hydrazine.

Step 3: Synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol

-

To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the pyrazole ester from Step 2 (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target alcohol.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functional group to a primary alcohol without affecting the pyrazole or thiophene rings. The anhydrous conditions are critical due to the high reactivity of LiAlH4 with water.

Characterization and Quality Control

A self-validating system of analytical techniques should be employed to confirm the identity and purity of the synthesized (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.

| Technique | Expected Results | Purpose |

| ¹H NMR | - Singlet for the N-methyl group (~3.8-4.0 ppm)- Singlet for the pyrazole C4-H (~6.5-6.8 ppm)- Doublets and triplets for the thiophene protons (~7.0-7.6 ppm)- Singlet for the CH₂OH protons (~4.6-4.8 ppm)- Broad singlet for the OH proton | Confirms the chemical structure and regiochemistry |

| ¹³C NMR | - Peaks corresponding to the N-methyl carbon, pyrazole ring carbons, thiophene ring carbons, and the CH₂OH carbon | Confirms the carbon framework of the molecule |

| Mass Spec (HRMS) | - Molecular ion peak corresponding to the exact mass of C9H10N2OS | Confirms the molecular formula and elemental composition |

| FT-IR | - Broad absorption band for the O-H stretch (~3200-3500 cm⁻¹)- C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹)- C=C and C=N stretching bands for the aromatic rings (~1400-1600 cm⁻¹) | Confirms the presence of key functional groups |

| Purity (HPLC) | >98% | Quantifies the purity of the final compound |

Potential Applications in Drug Discovery

The structural motifs present in (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol suggest several promising avenues for therapeutic application, drawing parallels from existing research on pyrazole derivatives.[1][2][4][5]

Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Many pyrazole-based compounds act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. The N-methylpyrazole core can serve as a scaffold to orient the thiophene and methanol substituents into the active site of a target kinase. This compound could be a starting point for developing inhibitors of kinases implicated in cancer or inflammatory diseases.[5]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5] The structural features of the target molecule could allow it to interact with enzymes in the inflammatory cascade. Further derivatization of the methanol handle could lead to more potent and selective anti-inflammatory agents.

Antimicrobial Agents

The combination of pyrazole and thiophene rings has been explored for the development of novel antimicrobial compounds.[3] These heterocyclic systems can interfere with essential microbial processes. (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol could be screened against a panel of bacterial and fungal strains to assess its potential in this area.

Conclusion and Future Directions

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol represents a novel and synthetically accessible molecule with significant potential in drug discovery and materials science. This guide provides a comprehensive framework for its synthesis, characterization, and exploration of its biological activities. Future research should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its pharmacological properties, and the exploration of a structure-activity relationship through the synthesis of related analogs. The versatility of the pyrazole scaffold suggests that this compound could serve as a valuable building block for the development of next-generation therapeutics.

References

- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. 2022-07-23. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. 2023-11-07. Available from: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 2026-01-08. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

-

(5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem. Available from: [Link]

-

(1-methyl-1H-pyrazol-3-yl)methanol. PubChem. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 [sigmaaldrich.com]

- 7. (1-methyl-1H-pyrazol-3-yl)methanol | C5H8N2O | CID 12845046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The convergence of pyrazole and thiophene moieties in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug development.[1][2] The precise determination of its chemical structure, including substituent placement and regiochemistry, is a non-negotiable prerequisite for advancing any candidate compound. This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol. We move beyond a simple listing of techniques to detail the causality behind the experimental workflow, demonstrating how a synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation.

Part 1: The Strategic Imperative for Elucidation

In drug discovery, structural ambiguity is project failure. For a molecule like (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol, a common synthetic route from a substituted hydrazine and a diketone precursor can potentially yield multiple regioisomers. The biological activity and toxicological profile are intrinsically linked to the precise three-dimensional arrangement of atoms. Therefore, our primary objective is not merely to suggest a structure but to present an irrefutable body of evidence that validates it.

The logical workflow for this process is systematic, beginning with broad characterization and progressively moving to fine-detail mapping.

Caption: Workflow for unambiguous structure elucidation.

The core challenge lies in confirming the substitution pattern. Specifically, we must prove that the thiophene ring is at position 3 and the methanol group is at position 5 of the 1-methylpyrazole ring, as opposed to the inverse isomer.

Caption: Target molecule versus a key potential regioisomer.

Part 2: Foundational Analysis: Molecular Weight and Functional Groups

Before delving into complex connectivity, we establish the fundamental properties of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise: The choice of HRMS over standard MS is deliberate. It provides the high-mass-accuracy data required to calculate a unique elemental composition, which is the first line of defense against misidentification.

Trustworthiness: A calculated monoisotopic mass that matches the experimental value to within 5 ppm provides high confidence in the molecular formula.

Table 1: Expected HRMS Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂OS | Derived from the sum of atoms in the proposed structure. |

| Monoisotopic Mass | 194.0514 Da | Exact mass calculated for C₉H₁₀N₂OS. |

| Observed [M+H]⁺ | ~195.0587 Da | The protonated molecular ion is commonly observed with electrospray ionization (ESI). |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is a rapid and cost-effective technique to confirm the presence of key functional groups, whose vibrational signatures are well-characterized. The presence of a hydroxyl group and the aromatic nature of the rings are primary checkpoints.

Trustworthiness: The observation of a broad O-H stretch is a definitive indicator of the alcohol functional group, while characteristic C-H and C=C/C=N stretches validate the presence of the heterocyclic rings.[3][4]

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3200–3500 (broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group, crucial for identifying the molecule as a methanol derivative.[3] |

| ~3100–3000 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the pyrazole and thiophene rings. |

| ~2850-2960 | C-H Stretch (sp³) | Aliphatic C-H | Corresponds to the methyl (N-CH₃) and methylene (-CH₂OH) groups. |

| ~1500–1610 | C=C and C=N Stretch | Pyrazole/Thiophene | Confirms the aromatic/heterocyclic ring structures.[5] |

| ~1000–1250 | C-O Stretch | Alcohol (C-OH) | Further evidence for the primary alcohol functionality.[6] |

Part 3: Definitive Structural Mapping with NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. We employ a suite of experiments to build the structure piece by piece.[7][8]

¹H NMR: The Proton Framework

Expertise: ¹H NMR provides the initial map of the proton environments. The chemical shift (δ) of each proton is dictated by its local electronic environment, and spin-spin coupling (J) reveals which protons are adjacent to each other.

Trustworthiness: The integration of each signal must correspond to the number of protons in that environment (e.g., 3H for a methyl group). The coupling patterns must be consistent with the proposed structure (e.g., the thiophene protons should exhibit doublet of doublets or similar patterns based on their coupling constants).

Table 3: Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |

|---|---|---|---|---|

| -OH | ~2.0-3.0 | broad singlet | 1H | Exchangeable proton; shift is concentration-dependent. |

| N-CH₃ | ~3.8-4.0 | singlet | 3H | Singlet, deshielded by the adjacent nitrogen atom.[9] |

| -CH₂OH | ~4.8-5.0 | singlet | 2H | Singlet as there are no adjacent protons to couple with. Deshielded by the pyrazole ring and the oxygen atom. |

| Pyrazole H4 | ~6.5-6.7 | singlet | 1H | A characteristic singlet for a proton at the 4-position of a 1,3,5-trisubstituted pyrazole. |

| Thiophene H5' | ~7.4-7.6 | dd | 1H | Coupled to H4' and H3'. Expected to be the most downfield thiophene proton due to proximity to sulfur and pyrazole ring.[10] |

| Thiophene H3' | ~7.1-7.2 | dd | 1H | Coupled to H4' and H5'. |

| Thiophene H4' | ~7.0-7.1 | t (dd) | 1H | Coupled to both H3' and H5'. |

¹³C NMR and DEPT-135: The Carbon Skeleton

Expertise: ¹³C NMR identifies all unique carbon environments. A subsequent DEPT-135 experiment is chosen to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This is a rapid and essential step for assigning the carbon skeleton.

Trustworthiness: The number of observed signals must match the number of unique carbons in the proposed structure.

Table 4: Predicted ¹³C NMR Signals (in CDCl₃, ~101 MHz)

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

|---|---|---|---|

| N-CH₃ | ~35-38 | Positive | Typical range for an N-methyl group on a pyrazole.[11] |

| -CH₂OH | ~56-60 | Negative | Aliphatic carbon attached to an oxygen. |

| Pyrazole C4 | ~105-108 | Positive | Electron-rich carbon between two substituted positions. |

| Thiophene C4' | ~126-128 | Positive | Standard range for thiophene carbons.[10] |

| Thiophene C3'/C5' | ~127-130 | Positive | Specific assignment requires 2D NMR. |

| Thiophene C2' (Quat.) | ~135-140 | Absent | Quaternary carbon attached to the pyrazole ring. |

| Pyrazole C3 (Quat.) | ~148-152 | Absent | Quaternary carbon attached to the thiophene ring. |

| Pyrazole C5 (Quat.) | ~150-155 | Absent | Quaternary carbon attached to the methanol group. |

2D NMR: Assembling the Puzzle

Expertise: Two-dimensional NMR experiments are non-negotiable for confirming connectivity and, most importantly, the regiochemistry.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity within the thiophene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This definitively links the proton and carbon assignments from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for establishing the final structure. It shows correlations between protons and carbons that are 2-4 bonds away, allowing us to connect the individual fragments.

Trustworthiness: The regiochemistry is confirmed by observing specific long-range correlations that are only possible in the target molecule and not its isomer.

Table 5: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei (¹H → ¹³C or ¹H) | Significance of Correlation |

|---|---|---|

| COSY | Thiophene H3' ↔ Thiophene H4' ↔ Thiophene H5' | Confirms the three adjacent protons of the thiophene spin system. |

| HSQC | N-CH₃ ↔ C(N-CH₃) | Connects all protonated carbons to their attached protons, validating 1D assignments. |

| -CH₂OH ↔ C(-CH₂OH) | ||

| Pyrazole H4 ↔ C4 | ||

| Thiophene Protons ↔ Thiophene Carbons | ||

| HMBC | N-CH₃ → Pyrazole C5 & C4 | CRITICAL: This correlation confirms the methyl group is on N1 and adjacent to C5. |

| HMBC | -CH₂OH → Pyrazole C5 & C4 | CRITICAL: Confirms the methanol group is attached to C5. |

| HMBC | Pyrazole H4 → Thiophene C2' & Pyrazole C3 & C5 | CRITICAL: The correlation from the pyrazole H4 proton to the thiophene C2' carbon unambiguously proves the thiophene ring is attached to C3. |

| HMBC | Thiophene H3' → Pyrazole C3 & Thiophene C2' & C5' | Further confirms the C3-C2' linkage. |

Caption: Key HMBC correlations confirming the regiochemistry.

Part 4: Data Synthesis and Final Confirmation

The structure of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is confirmed by the convergence of all spectroscopic data:

-

HRMS confirms the elemental formula C₉H₁₀N₂OS.

-

FTIR confirms the presence of -OH, aromatic, and aliphatic C-H functional groups.

-

¹H and ¹³C NMR confirm the number and type of proton and carbon environments (methyl, methylene, methine, quaternary).

-

COSY and HSQC connect these proton and carbon assignments into fragments (a methyl group, a hydroxymethyl group, and a thiophene ring).

-

HMBC provides the unambiguous connections between these fragments, most critically the correlation between the pyrazole H4 proton and the thiophene C2' carbon, which is only possible if the thiophene is at position 3.

This complete and self-consistent dataset allows for the confident assignment of the structure, enabling its advancement in a drug development pipeline.

Part 5: Experimental Protocols

General: All solvents for sample preparation should be of high-purity spectroscopic grade. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) should have a high isotopic purity (≥99.8%).

High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Dilute the stock solution 1:100 with the same solvent.

-

Introduce the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Perform internal or external mass calibration to ensure high mass accuracy (<5 ppm).

FTIR Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Perform a background scan of the empty crystal prior to sample analysis.

NMR Spectroscopy

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Cap the tube and vortex until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Acquire the ¹H spectrum, referencing the chemical shifts to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

-

Acquire the ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument parameters. Ensure sufficient acquisition times, particularly for the HMBC experiment, to observe the crucial 3- and 4-bond correlations.

References

-

ProQuest. (n.d.). Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of pyrazole, 1,3-dithiolan and thiophene derivatives pendant to thiazolo[2,3-c]-1,2,4-triazole moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. Retrieved from [Link]

-

MDPI. (2012). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Novel pyranopyrazoles: synthesis and theoretical studies. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Retrieved from [Link]

-

Modern Engineering and Innovative Technologies. (n.d.). SYNTHESIS AND CHEMICAL POTENTIAL OF HYBRID STRUCTURES WITH OXADIAZOLE NUCLEI OF PYRAZOLE AND THIOPHENE. Retrieved from [Link]

-

Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

-

ResearchGate. (2025). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Study on the Gasification Mechanism and Kinetic Characteristics of Deep Underground Coal Gasification Based on Pressurized TG-FTIR. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem. Retrieved from [Link]

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Poblete-Orellana/2849e80e1a8a29929944f77c31d171587a810f63]([Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-methyl-1H-pyrazol-3-yl)methanol. PubChem. Retrieved from [Link]

-

BMC Chemistry. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel pyranopyrazoles: synthesis and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity through a detailed analysis of its IUPAC nomenclature and structural features. The guide will further explore its physicochemical properties and outline a validated synthetic pathway. A core focus will be placed on the therapeutic relevance of this molecule, contextualized by the well-established pharmacological importance of its constituent pyrazole and thiophene moieties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the potential applications of this promising chemical entity.

Introduction: The Convergence of Pyrazole and Thiophene Scaffolds in Drug Discovery

The fields of medicinal chemistry and drug discovery are continually in pursuit of novel molecular scaffolds that exhibit desirable pharmacological profiles. Among the vast array of heterocyclic compounds, those containing pyrazole and thiophene rings have consistently emerged as privileged structures. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its presence in blockbuster drugs such as Celecoxib underscores its value in targeting key enzymes and receptors.[1]

Similarly, the thiophene ring, a sulfur-containing five-membered heterocycle, is a bioisostere of the benzene ring and is integral to a variety of FDA-approved drugs.[1][3] Thiophene derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] The incorporation of a thiophene moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][3]

The strategic combination of these two powerful pharmacophores into a single molecular entity, such as in (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol, presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and unique mechanisms of action. This guide will provide a detailed exploration of this specific hybrid molecule.

Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical compound is fundamental to scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the topic of this guide is (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol .

Let's dissect this name to understand the structure:

-

Pyrazol : This indicates the core five-membered heterocyclic ring containing two adjacent nitrogen atoms.

-

1H : This specifies that one of the nitrogen atoms in the pyrazole ring is bonded to a hydrogen atom, although in this specific molecule, it is substituted.

-

1-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.

-

3-thien-2-yl : A thiophene ring is attached to the carbon atom at position 3 of the pyrazole ring. The "2-yl" specifies that the thiophene ring is connected via its second carbon atom.

-

5-yl : This indicates that the substituent to be named next is attached to the carbon atom at position 5 of the pyrazole ring.

-

Methanol : A methanol group (-CH₂OH) is the substituent at position 5.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 879896-49-8 .[]

Below is a diagram illustrating the chemical structure and the numbering of the heterocyclic rings.

Caption: Structure of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol with ring numbering.

Physicochemical Properties

While extensive experimental data for (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is not widely published, we can infer its key properties from its structure and data available for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂OS | Calculated |

| Molecular Weight | 194.25 g/mol | Calculated |

| CAS Number | 879896-49-8 | BOC Sciences[] |

| Physical Form | Likely a solid at room temperature | Inferred |

For the closely related demethylated parent compound, (3-thiophen-2-yl-1H-pyrazol-5-yl)methanol (CAS 852228-02-5), PubChem provides the following computed properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂OS | PubChem[5] |

| Molecular Weight | 180.23 g/mol | PubChem[5] |

| XLogP3 | 0.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

The methylation at the N1 position in our target molecule would slightly increase the molecular weight and lipophilicity (as indicated by a likely higher XLogP3 value) and reduce the hydrogen bond donor count by one.

Synthesis Methodology

A plausible and efficient synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol can be achieved through the reduction of its corresponding ester precursor, Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (CAS 876316-95-9), which is commercially available.[6] This approach is analogous to the synthesis of similar pyrazole-methanol derivatives.[7]

Reaction Scheme:

Caption: Synthetic pathway for (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.

Detailed Experimental Protocol:

Materials:

-

Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate in anhydrous THF.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add lithium aluminium hydride (LiAlH₄) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching: Upon completion of the reaction (monitored by TLC), cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of deionized water.

-

Workup: Dilute the resulting solution with dichloromethane.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Potential Applications and Biological Significance

The therapeutic potential of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol can be inferred from the extensive research on related pyrazole-thiophene derivatives. This molecular scaffold is a promising platform for developing agents targeting a range of diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole and thiophene-containing compounds.[2][8][9] These molecules can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, a series of pyrazole-thiophene derivatives have been identified as potent inhibitors of the Akt kinase, a key node in cell signaling pathways that is often dysregulated in cancer.[8] The structural features of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol make it a candidate for investigation as an inhibitor of similar kinases.

Antimicrobial and Anti-inflammatory Properties

Both pyrazole and thiophene moieties are independently known to be present in compounds with significant antimicrobial and anti-inflammatory activities.[1][2][3] The combination of these two heterocycles in a single molecule could lead to synergistic effects, resulting in enhanced potency against a spectrum of bacteria and fungi. The anti-inflammatory properties of pyrazoles are well-documented, with celecoxib being a prime example.[1] Therefore, (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol warrants investigation for its potential to modulate inflammatory pathways.

The following diagram illustrates the logical flow for investigating the therapeutic potential of this compound.

Caption: Workflow for the preclinical evaluation of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol.

Conclusion

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is a synthetically accessible heterocyclic compound that stands at the intersection of two pharmacologically significant scaffolds. Its structural features suggest a high potential for biological activity, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its therapeutic promise. As the quest for novel drug candidates continues, the exploration of such hybrid molecules will undoubtedly play a crucial role in advancing modern medicine.

References

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles.

- Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 2019.

- Examples of pyrazole and thiophene-containing drugs.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC.

- (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. PubChem.

- (1-methyl-1H-pyrazol-3-yl)methanol. PubChem.

- (1-Methyl-1H-pyrazol-5-yl)methanol. Sigma-Aldrich.

- 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. PubChem.

- (1-Methyl-1H-pyrazol-3-yl)methanol. ChemicalBook.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 2021.

- Methyl 1-methyl-3-(thiophen-2-yl)

- (1-METHYL-3-THIEN-2-YL-1H-PYRAZOL-5-YL)METHANOL. BOC Sciences.

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 5. (5-Thien-2-yl-1h-pyrazol-3-yl)methanol | C8H8N2OS | CID 7060531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 876316-95-9 | Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate - AiFChem [aifchem.com]

- 7. (1-Methyl-1H-pyrazol-3-yl)methanol | 84547-62-6 [chemicalbook.com]

- 8. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol: Precursor Analysis and Strategic Execution

Executive Summary

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for more complex molecules. This guide provides an in-depth analysis of the synthetic precursors and outlines two robust, field-proven strategies for its preparation. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility. We will explore a de novo construction of the pyrazole ring via a regioselective Knorr cyclization, and a post-synthetic functionalization approach leveraging the Vilsmeier-Haack reaction. Each route is detailed with step-by-step protocols, causality-driven explanations, and comprehensive referencing to foundational literature.

I. Strategic Overview: Pathways to the Target Molecule

The synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol hinges on the strategic construction of the disubstituted pyrazole core and the subsequent or concurrent introduction of the C5-hydroxymethyl group. Two primary retrosynthetic pathways are considered the most viable:

Route 1: The De Novo Approach via Knorr Pyrazole Synthesis. This classic strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For our target, this translates to the reaction of 1-(thien-2-yl)butane-1,3-dione with methylhydrazine. The critical challenge in this approach is controlling the regioselectivity of the cyclization to favor the desired 1,3,5-substituted pyrazole over its 1,5,3-isomer.

Route 2: Functionalization of a Pre-formed Pyrazole Core. This strategy involves first synthesizing the 1-methyl-3-(thien-2-yl)-1H-pyrazole scaffold and then introducing the required functionality at the C5 position. This is typically achieved by electrophilic formylation, creating a pyrazole-5-carbaldehyde, which is then reduced to the target primary alcohol. This route offers potentially greater control over isomer formation.

Below, we dissect each route, providing the scientific rationale and detailed experimental protocols.

II. Route 1: De Novo Synthesis via Regioselective Knorr Cyclization

This pathway builds the pyrazole ring from acyclic precursors. The key is to manage the regiochemical outcome of the cyclization reaction.

Workflow Diagram: Route 1

A Technical Guide to the Biological Activity of Novel Thienyl-Pyrazole Compounds

Foreword: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, or "privileged structures," represents a powerful approach to generating novel therapeutic candidates with enhanced efficacy and unique mechanisms of action. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, found in blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Similarly, the thiophene ring, a sulfur-containing isostere of benzene, is frequently incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic profiles, often enhancing binding affinity to biological targets.[1] Compounds bearing a thiophene moiety have demonstrated significant antitumor and anti-inflammatory activities.[1][5]

This guide focuses on the confluence of these two powerful scaffolds: the thienyl-pyrazole core. By integrating the thienyl group into the pyrazole framework, chemists have unlocked a new generation of compounds with a broad and potent spectrum of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules. We will delve into the causality behind experimental design, present self-validating protocols, and ground all claims in authoritative scientific literature.

Synthetic Pathways: From Chalcones to Thienyl-Pyrazoles

The predominant and most versatile route for synthesizing the thienyl-pyrazole core begins with the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[6] This intermediate serves as a critical precursor for a subsequent [3+2] cycloaddition reaction.

The typical reaction involves the cyclocondensation of a thienyl-containing chalcone with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[7][8] This annulation step efficiently constructs the pyrazoline ring. The choice of catalyst and reaction conditions is critical for optimizing yield and purity. While traditional methods often employ acetic acid under reflux, modern, more eco-friendly protocols utilize heterogeneous catalysts like Amberlyst-15, which allow for reactions at room temperature and offer the benefit of being recyclable.[6][9]

Below is a generalized workflow for this common synthetic strategy.

Figure 1: Generalized workflow for the synthesis of thienyl-pyrazole compounds.

The Spectrum of Biological Activity and Mechanistic Insights

Thienyl-pyrazole derivatives exhibit a remarkable diversity of pharmacological effects. This section will explore the most significant of these activities, detailing the underlying mechanisms of action and the experimental evidence that substantiates them.

Anticancer Activity

The most extensively documented activity of thienyl-pyrazoles is their potent effect against various cancer cell lines.[10] These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.[11][12]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many thienyl-pyrazole derivatives function as kinase inhibitors.[13] Kinases are enzymes that play a critical role in cell signaling pathways regulating growth, proliferation, and survival; their deregulation is a hallmark of cancer.[14] Specific targets for thienyl-pyrazoles include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[11][14][15] By blocking the activity of these kinases, the compounds disrupt downstream signaling, leading to a halt in cell proliferation and, frequently, the induction of programmed cell death (apoptosis).[16]

The apoptotic pathway initiated by these compounds is often mitochondria-driven, characterized by an increase in reactive oxygen species (ROS), activation of effector caspases like caspase-3, and subsequent cleavage of key cellular proteins such as PARP.[15][17]

Figure 2: Simplified pathway of anticancer action via kinase inhibition and apoptosis.

Quantitative Data Summary: In Vitro Cytotoxicity

The potency of novel anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline | A549 (Lung) | 53.3 - 193.3 | [5] |

| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline | C6 (Glioma) | 45.0 - 216.0 | [5] |

| Thienyl-based Kinase Inhibitor (Thio-Iva) | Huh-7 (Hepatocellular) | ~1.0 | [15] |

| Pyrazole-thiazole hybrid | MCF-7 (Breast) | 5.8 - 9.3 | [10] |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Panel of 17 lines | 0.19 - 2.99 | [18] |

Table 1: Representative cytotoxic activities (IC₅₀) of various thienyl-pyrazole derivatives against human cancer cell lines.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[3] Thienyl-pyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[19][20]

Mechanism of Action

The precise antimicrobial mechanisms are varied, but some pyrazole derivatives are known to inhibit essential bacterial enzymes. For instance, certain pyrazoles act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme critical for initiating fatty acid biosynthesis in bacteria.[21] Disrupting this pathway compromises the integrity of the bacterial cell membrane, leading to cell death. The combination of the pyrazole and thiophene rings appears to enhance this activity, potentially by improving cell wall penetration or binding affinity to the target enzyme.[1][22]

Quantitative Data Summary: Antimicrobial Potency

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolyl-thiazole of thiophene | E. coli (Gram-negative) | Low | [19] |

| Pyrazolyl-thiazole of thiophene | S. aureus (Gram-positive) | Low | [19] |

| Pyrazolyl-thiazole of thiophene | C. albicans (Fungus) | Low | [19] |

| Pyrazole-1-carbothiohydrazide | Various Bacteria & Fungi | 2.9 - 125 | [3] |

| 2-(Pyrazolin-1-yl)-thiazole | S. aureus, K. pneumoniae | 50 | [22] |

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of thienyl-pyrazole based compounds against various pathogens.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Thienyl-pyrazoles have emerged as potent anti-inflammatory and antioxidant agents.[23][24]

Mechanism of Action: COX/LOX Inhibition and Radical Scavenging

The anti-inflammatory action of many pyrazole compounds, including the FDA-approved drug Celecoxib, stems from their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme that mediates the inflammatory response.[25][26] Some novel thienyl-pyrazole derivatives show inhibitory activity against both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, offering a dual-action approach to reducing inflammation.[25]

Their antioxidant activity is attributed to their ability to act as radical scavengers.[27] The electron-rich nature of the pyrazole and thiophene rings allows them to donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or hydroxyl radicals, thereby preventing oxidative damage to cells.[9][27] Compounds with excellent DPPH scavenging activity have shown IC₅₀ values in the sub-micromolar range, comparable to standard antioxidants like ascorbic acid.[9][27]

Core Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of research findings, it is imperative to employ standardized, self-validating experimental protocols. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of thienyl-pyrazole compounds.

Workflow for In Vitro Anticancer Screening

A logical progression of experiments is crucial for identifying and characterizing novel anticancer agents. The workflow begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent compounds.

Figure 3: A typical experimental workflow for anticancer drug discovery.

Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[5]

-

Objective: To determine the IC₅₀ value of a test compound.

-

Causality: A reduction in the purple formazan product directly correlates with a decrease in viable, metabolically active cells, indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the thienyl-pyrazole compound in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.

-

Controls (Self-Validation):

-

Negative Control: Wells containing cells treated with medium only (represents 100% viability).

-

Vehicle Control: Wells containing cells treated with medium containing the highest concentration of DMSO used in the test (e.g., 0.5%). This validates that the solvent itself is not causing cytotoxicity.

-

Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's sensitivity and the cells' response to a cytotoxic agent.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.[27]

-

Objective: To determine the IC₅₀ value for the antioxidant activity.

-

Causality: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, it loses its color. The degree of discoloration is proportional to the scavenging potential of the test compound.[9]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare a stock solution of the thienyl-pyrazole compound in methanol or DMSO. Create serial dilutions to obtain a range of test concentrations.

-

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Controls (Self-Validation):

-

Blank: 100 µL of methanol + 100 µL of methanol.

-